Probucol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Probucol in Atherosclerosis Research

Antioxidant Effects

Probucol exhibits potent antioxidant properties. Studies suggest it protects Low-Density Lipoproteins (LDL) from oxidation, a key step in atheroma formation. Unlike statins, which primarily lower LDL levels, probucol may prevent the damaging effects of oxidized LDL even in individuals with normal cholesterol levels [].

Anti-inflammatory Properties

Probucol demonstrates anti-inflammatory effects that go beyond cholesterol reduction. Research suggests it inhibits the adhesion and infiltration of monocytes into arterial walls, a crucial step in the development of atherosclerotic plaques.

Beyond Cholesterol Lowering

Interestingly, some studies show probucol's effectiveness in preventing atherosclerosis even without significant changes in total cholesterol levels. This points towards the potential of its antioxidant and anti-inflammatory properties as independent protective mechanisms [].

Probucol and Neurodegenerative Diseases

Modulating Amyloid-Beta Metabolism

Probucol may influence the peripheral metabolism of Amyloid-Beta (Aβ), a protein implicated in Alzheimer's disease. Studies in animal models suggest it reduces the leakage of Aβ-laden lipoproteins into the brain, potentially slowing disease progression.

Enhancing Antioxidant Defense

Probucol might enhance the activity of antioxidant enzymes in the central nervous system (CNS). This could protect neurons from oxidative stress, a major contributor to neurodegeneration.

Probucol is a synthetic compound classified as a diphenolic antioxidant, primarily recognized for its role in lipid metabolism and cardiovascular health. Its chemical structure is characterized by the formula , which features two tert-butyl groups and a bis-mercapto structure. This compound is notable for its ability to inhibit the oxidation of low-density lipoprotein (LDL) cholesterol, thereby playing a significant role in reducing the risk of atherosclerosis and other cardiovascular diseases .

Probucol's mechanism for lowering cholesterol is multifaceted. It is believed to increase the rate of LDL catabolism (breakdown) by the liver []. Additionally, it may inhibit cholesterol synthesis and absorption in the intestine []. Probucol also exhibits potent antioxidant properties, potentially preventing the oxidation of LDL cholesterol, a key step in atherosclerotic plaque formation []. However, the exact mechanism by which probucol exerts its effects is still under investigation.

Probucol's safety profile is a major concern. It was withdrawn from the market in some countries due to potential side effects, including gastrointestinal disturbances, neurological issues, and QT interval prolongation, which can affect heart rhythm [, ]. Additionally, probucol may lower HDL cholesterol, the "good" cholesterol, which could negate some of its benefits []. Due to these safety concerns, probucol is not a first-line treatment for high cholesterol.

The biological activity of probucol extends beyond its antioxidant properties. It has been shown to:

- Inhibit the oxidation and deposition of LDL cholesterol, which is crucial in preventing atherogenesis .

- Modulate the expression of inflammatory markers by inhibiting cyclooxygenase-2 (COX-2) via the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway .

- Affect lipid metabolism by increasing the catabolism of LDL and reducing cholesterol absorption from dietary sources .

Probucol can be synthesized through several methods, including:

- Condensation Reactions: The synthesis often involves the condensation of appropriate phenolic precursors under acidic conditions.

- Modification of Existing Compounds: Probucol derivatives can be created by introducing ester groups or other functional groups to enhance solubility and bioactivity .

- Chemical Derivatization: Hydrolyzable derivatives of probucol have been developed for improved therapeutic applications, particularly in aqueous environments .

Probucol has various applications in both clinical and research settings:

- Cardiovascular Health: It is utilized as an anti-atherogenic agent due to its ability to lower LDL cholesterol levels and prevent oxidative modification of lipoproteins .

- Antioxidant Formulations: Probucol is incorporated into formulations aimed at reducing oxidative stress in various biological systems .

- Research Tool: It serves as a model compound in studies investigating lipid metabolism and oxidative stress mechanisms.

Interaction studies involving probucol have revealed its complex role in lipid metabolism and inflammation:

- Probucol inhibits the activity of phospholipid-transporting ATPase ABCA1, affecting cellular lipid efflux mechanisms .

- Its interactions with other pharmacological agents have been explored to assess potential synergistic effects or adverse interactions during co-administration .

Probucol shares structural and functional similarities with several compounds known for their antioxidant properties. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure | Key Features | Unique Aspects |

|---|---|---|---|

| 2-tert-butyl-4-hydroxyanisole | Phenolic compound | Widely used food preservative | Less effective against LDL oxidation compared to probucol |

| 2,6-di-tert-butyl-4-methylphenol | Antioxidant | Commonly used in industrial applications | Similar structure but lacks probucol's dual mercapto functionality |

| Butylated hydroxyanisole | Antioxidant | Used in food preservation | Less potent against LDL oxidation; primarily acts as a food additive |

Probucol's unique combination of diphenolic structure and mercapto groups enhances its effectiveness as an antioxidant, particularly in lipid-rich environments, making it distinct from other similar compounds .

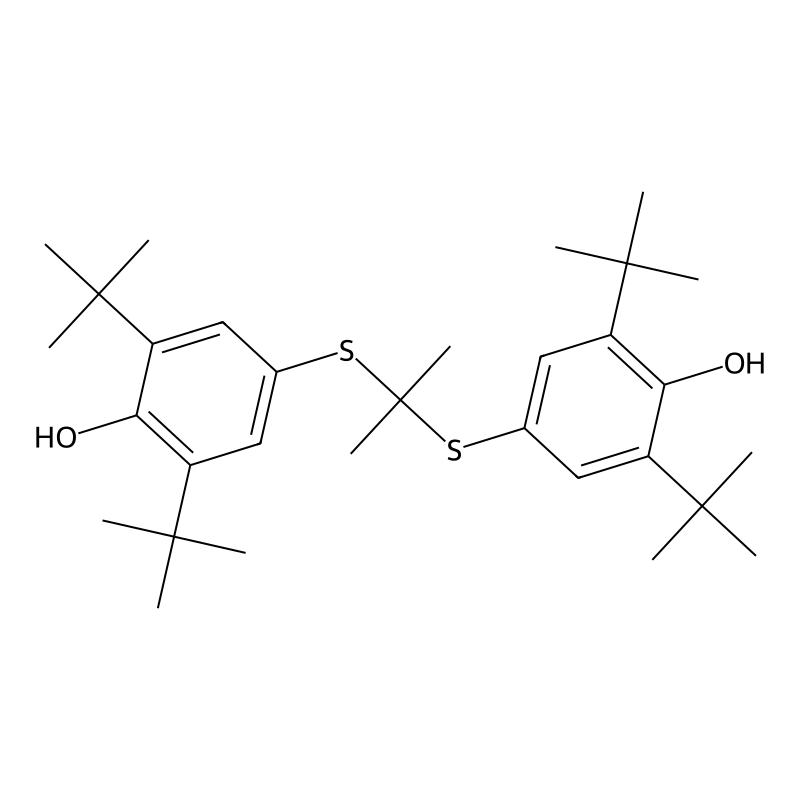

Probucol (C₃₁H₄₈O₂S₂) is a synthetic dithioketal compound with a molecular weight of 516.84 g/mol. Its IUPAC name is 4,4'-(propane-2,2-diyldisulfanediyl)bis(2,6-di-tert-butylphenol), reflecting its symmetrical structure. The molecule consists of two 3,5-di-tert-butyl-4-hydroxyphenyl groups connected via a central propane-2,2-diyldisulfanediyl (-S-C(CH₃)₂-S-) bridge.

Structural Features:

- Phenolic groups: Each phenyl ring contains hydroxyl (-OH) groups at the para position and tert-butyl (-C(CH₃)₃) substituents at the ortho positions.

- Sulfur linkages: The disulfide bridge contributes to the compound’s lipophilicity and stability.

Key Identifiers:

| Property | Value/Descriptor | Source |

|---|---|---|

| SMILES | CC(C)(C)C1=CC(=C(O)C(=C1)C(C)(C)C)SC(C)(C)SC1=CC(=C(O)C(=C1)C(C)(C)C)C(C)(C)C | |

| InChI Key | FYPMFJGVHOHGLL-UHFFFAOYSA-N | |

| CAS Registry Number | 23288-49-5 |

Synthetic Pathways and Historical Development

Historical Context:

Probucol was first synthesized in the 1970s as an industrial antioxidant for rubber products. Its lipid-lowering properties were later discovered, leading to clinical use for hypercholesterolemia.

Synthetic Routes:

The primary synthesis involves a thiol-alkene coupling reaction:

- Starting material: 2,6-di-tert-butyl-4-mercaptophenol.

- Reaction with acetone: Under acidic conditions, two equivalents of 2,6-di-tert-butyl-4-mercaptophenol react with acetone to form the dithioketal bridge.

- Solvent system: Propyne and methanol are used to enhance reaction efficiency and purity.

Simplified Reaction Equation:

$$ 2 \, \text{(2,6-di-tert-butyl-4-mercaptophenol)} + \text{acetone} \xrightarrow{H^+} \text{Probucol} + 2 \, \text{H}_2\text{O} $$

Optimization Strategies:

- Catalysts: Hydrochloric acid or sulfuric acid.

- Purification: Recrystallization from ethanol or methanol.

Stereochemical Considerations and Isomeric Forms

Probucol’s structure is fully symmetrical, with no chiral centers or stereoisomers. The central propane-2,2-diyldisulfanediyl group creates a plane of symmetry, rendering the molecule achiral.

Isomeric Analysis:

- Tautomerism: Absent due to the absence of enolizable protons.

- Conformational flexibility: Restricted by the rigid disulfide bridge and steric hindrance from tert-butyl groups.

Molecular Symmetry Table:

| Symmetry Element | Presence in Probucol | Rationale |

|---|---|---|

| Center of inversion | Yes | Central C(CH₃)₂ bridge |

| Chiral centers | No | Identical substituents on S-S |

| Mirror planes | Yes | Bisects the disulfide bridge |

Probucol demonstrates significant efficacy in modulating lipid metabolism through multiple interconnected mechanisms that affect both low-density lipoprotein cholesterol and high-density lipoprotein cholesterol levels. The primary mechanism underlying probucol's low-density lipoprotein cholesterol reduction involves enhancement of low-density lipoprotein catabolism through increased fractional catabolic rate. Clinical investigations have consistently demonstrated that probucol treatment leads to substantial increases in low-density lipoprotein breakdown without affecting apolipoprotein synthesis [1].

The landmark study by Kesäniemi and Grundy established that probucol increases the fractional catabolic rate for apolipoprotein of low-density lipoprotein by an average of 23%, resulting in an 11% reduction in low-density lipoprotein cholesterol levels without producing consistent changes in fecal excretion of cholesterol or bile acids [1]. This mechanism appears to be independent of cholesterol absorption or bile acid metabolism, suggesting a direct effect on lipoprotein processing pathways.

Table 1: Probucol Effects on Low-Density Lipoprotein Cholesterol Reduction and High-Density Lipoprotein Cholesterol Modulation

| Study | Study Type | Participants | Duration | LDL-C Reduction | HDL-C Change | Mechanism | Citation |

|---|---|---|---|---|---|---|---|

| Kesäniemi & Grundy (1984) | Clinical Trial | 17 patients with various cholesterol levels | 2-6 months | 11% | -9% | Increased LDL fractional catabolic rate (+23%) | 1 |

| Franceschini et al. (1989) | Clinical Trial | 12 patients with type II hyperlipidemia | 8 weeks | 9.1% | -30% | Increased cholesteryl ester transfer (+30%) | 2,5 |

| Fukuoka Atherosclerosis Trial | Clinical Trial | 82 patients (probucol group) | 2 years | 29% | Not specified | Increased LDL catabolism | 3 |

| Parthasarathy et al. (1991) | Clinical Trial | 25 hypercholesterolemic patients | 24 weeks | Significant decrease | Significant decrease | Increased LDL catabolism | 4 |

| Bjorkhem et al. (1995) | Clinical Trial | Hypercholesterolemic subjects | 3 years | 3% | -35% | HDL particle redistribution | 10 |

| Olsson et al. (1995) | Clinical Trial | Hypercholesterolemic patients | Not specified | Not specified | HDL2b reduction >50% | HDL subfraction modification | 13 |

The distinctive feature of probucol's lipid-modulating activity is its paradoxical effect on high-density lipoprotein cholesterol levels. While most lipid-lowering agents either increase or maintain high-density lipoprotein cholesterol, probucol consistently produces significant reductions in high-density lipoprotein cholesterol concentrations. The Franceschini study demonstrated a 30% reduction in high-density lipoprotein cholesterol, with particularly pronounced effects on the high-density lipoprotein-2 subfraction, which showed a 68% reduction compared to only 21% reduction in high-density lipoprotein-3 [2] [3].

The mechanism underlying high-density lipoprotein cholesterol reduction involves enhanced cholesteryl ester transfer protein activity, which facilitates the transfer of cholesteryl esters from high-density lipoprotein to apolipoprotein B-containing lipoproteins. This process is accompanied by a 30% increase in cholesteryl ester transfer activity, resulting in characteristic modifications of high-density lipoprotein particle distribution with marked reduction or disappearance of high-density lipoprotein-2b particles [2] [3].

Recent mechanistic insights reveal that probucol's high-density lipoprotein cholesterol-lowering effect may reflect enhanced reverse cholesterol transport rather than a detrimental side effect. The reduction in high-density lipoprotein cholesterol levels is mediated by suppression of ATP-binding cassette transporter A1, a membrane protein essential for high-density lipoprotein production, and enhancement of cholesteryl ester transfer protein activity coupled with increased scavenger receptor class B type I expression in the liver [4].

The clinical significance of probucol's dual lipid-modulating effects has been demonstrated in multiple studies. The Fukuoka Atherosclerosis Trial showed that probucol treatment resulted in a 29% reduction in low-density lipoprotein cholesterol over two years, accompanied by significant improvements in carotid intima-media thickness despite high-density lipoprotein cholesterol reduction [5]. These findings suggest that probucol's anti-atherogenic effects may be independent of traditional lipid parameter improvements.

Further evidence supporting probucol's unique lipid-regulatory mechanism comes from dose-response studies demonstrating that probucol concentrations correlate inversely with high-density lipoprotein cholesterol levels and high-density lipoprotein-2b concentrations. The drug's effect on high-density lipoprotein subfraction distribution appears to be concentration-dependent, with higher probucol levels associated with greater reductions in the larger, more buoyant high-density lipoprotein particles [6].

Antioxidant Activity: Free Radical Scavenging Mechanisms

Probucol exhibits potent antioxidant properties through multiple complementary mechanisms that effectively neutralize various reactive oxygen species and prevent oxidative damage to cellular components. The compound functions as a powerful superoxide free radical scavenger, demonstrating direct inhibitory effects on superoxide anion formation and propagation [7]. This scavenging activity extends to multiple reactive oxygen species, including hydroxyl radicals, with effective concentrations ranging from 10⁻⁵ to 10⁻³ molar [8].

The antioxidant efficacy of probucol has been extensively documented in both experimental and clinical settings. Clinical studies demonstrate that probucol treatment results in significant reductions in lipid peroxidation markers, with plasma thiobarbituric acid reactive substances decreasing by 40% and low-density lipoprotein thiobarbituric acid reactive substances reducing by 44% after 24 weeks of treatment [9]. These reductions exceed the magnitude of lipid lowering, indicating that probucol's antioxidant effects are independent of its cholesterol-lowering properties.

Table 2: Probucol Antioxidant Activity and Free Radical Scavenging Mechanisms

| Study | Model | Antioxidant Measure | Result | Mechanism | Citation |

|---|---|---|---|---|---|

| Parthasarathy et al. (1991) | In vitro/Clinical | Thiobarbituric acid reactive substances (TBARS) | 40% reduction in plasma TBARS, 44% reduction in LDL TBARS | Superoxide free radical scavenging | 4,21 |

| Al-Majed (2011) | Rat forebrain ischemia | GSH, TBARS, NO production | Complete reversal of GSH depletion, normalized TBARS and NO levels | Restoration of non-protein sulfhydryl groups | 22 |

| Huang et al. (2019) | D-galactose induced cognitive deficits in mice | ROS, MDA, SOD, GSH-PX, HO-1 | Reduced ROS and MDA, elevated SOD and GSH-PX activities | Keap1/Nrf2 pathway activation | 25 |

| Koba et al. (2012) | Familial hypercholesterolemia patients | HDL antioxidant capacity | 112% prolonged lag phase, 14% decreased oxidation rate | Enhanced PON1 activity in HDL | 26 |

| Ariga et al. (1998) | Gastric mucosal injury in rats | Superoxide anions, hydroxyl radicals | Scavenged both superoxide and hydroxyl radicals at 10⁻⁵-10⁻³ M | Direct free radical scavenging | 24 |

| Siveski-Iliskovic et al. (1994) | Adriamycin cardiomyopathy in rats | GSH peroxidase, superoxide dismutase | Increased GSH peroxidase and SOD activities | Promotion of endogenous antioxidant systems | 32 |

The mechanistic basis of probucol's antioxidant activity involves multiple pathways that work synergistically to protect cells from oxidative stress. The primary mechanism involves direct free radical scavenging, where probucol molecules donate electrons to neutralize reactive oxygen species, forming stable metabolites that prevent further oxidative damage [10] [8]. The compound's diphenolic structure provides multiple sites for electron donation, enabling it to effectively terminate free radical chain reactions.

Beyond direct scavenging, probucol enhances endogenous antioxidant defense systems through upregulation of key antioxidant enzymes. Studies demonstrate that probucol treatment significantly increases glutathione peroxidase and superoxide dismutase activities in various tissues, providing sustained protection against oxidative stress [11]. The compound also promotes restoration of reduced glutathione levels, a critical component of cellular antioxidant defense mechanisms.

The Keap1/Nuclear factor erythroid 2-related factor 2 pathway represents another crucial mechanism through which probucol exerts antioxidant effects. Activation of this pathway leads to increased expression of multiple antioxidant and detoxification enzymes, including heme oxygenase-1, NAD(P)H:quinone oxidoreductase-1, and glutathione peroxidase [12]. This pathway activation provides comprehensive cellular protection against oxidative damage and enhances the cell's capacity to respond to oxidative stress.

Clinical evidence demonstrates that probucol's antioxidant effects translate into improved high-density lipoprotein function. Despite reducing high-density lipoprotein cholesterol levels, probucol treatment enhances the antioxidant capacity of high-density lipoprotein particles, as evidenced by prolonged lag phase duration (increased by 112%) and decreased maximum oxidation rate (reduced by 14%) in copper-induced low-density lipoprotein oxidation assays [13]. This enhancement is attributed to increased paraoxonase 1 activity associated with high-density lipoprotein particles.

The neuroprotective antioxidant effects of probucol have been demonstrated in multiple experimental models. In forebrain ischemia studies, probucol treatment completely reversed the depletion of reduced glutathione, normalized thiobarbituric acid reactive substances levels, and prevented excessive nitric oxide production [14]. These effects were accompanied by complete protection against neuronal death, demonstrating the therapeutic potential of probucol's antioxidant properties.

Recent research has revealed that probucol's antioxidant activity can be enhanced through novel delivery systems. Incorporation of probucol into mesoporous silica particles significantly improves its antioxidant properties, reducing hydrogen peroxide-induced reactive oxygen species to control levels at lower concentrations compared to traditional antioxidants like ascorbic acid [15] [16]. This enhancement is attributed to improved drug release kinetics and enhanced cellular uptake.

Anti-Inflammatory Pathways: Cyclooxygenase-2 and Nuclear Factor kappa B Inhibition

Probucol demonstrates significant anti-inflammatory properties through targeted inhibition of key inflammatory pathways, particularly cyclooxygenase-2 and nuclear factor kappa B signaling cascades. The compound's anti-inflammatory effects extend beyond its antioxidant and lipid-modulating properties, providing comprehensive suppression of inflammatory responses in various pathological conditions.

The nuclear factor kappa B pathway represents a primary target for probucol's anti-inflammatory action. Nuclear factor kappa B is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and inflammatory enzymes. Probucol treatment results in significant downregulation of nuclear factor kappa B activation, effectively reducing the transcription of downstream inflammatory mediators [17] [18].

Table 3: Probucol Anti-Inflammatory Pathways - Cyclooxygenase-2 and Nuclear Factor kappa B Inhibition

| Study | Model | Inflammatory Markers | Result | Pathway | Citation |

|---|---|---|---|---|---|

| Qin et al. (2016) | LPS-induced microglia activation | NO, PGE2, IL-1β, IL-6, iNOS, COX-2 | Dose-dependent inhibition of NO and PGE2 production | NF-κB, MAPK, and AP-1 downregulation | 41 |

| Khangura et al. (2022) | Chronic constriction injury neuropathic pain | NLRP3, NF-κB, IL-1β, TNF-α, IL-6 | Dose-dependent attenuation of inflammatory mediators | NF-κB/NLRP3 signaling modulation, Nrf-2 augmentation | 42 |

| Zhou et al. (2017) | Spinal cord injury | IL-1β, IL-6, TNF-α, iNOS, NF-κB | Significant decrease in inflammatory cytokines | Nrf2/ARE signaling pathway activation | 43 |

| Lau et al. (2022) | Brain endothelial cells | COX-2, PGE2 production | Attenuated COX-2 enzyme activity | NF-κB pathway inhibition | 44 |

| Figueiredo et al. (2017) | Carrageenan-induced inflammation | IL-1β, TNF-α, CXCL1, NF-κB | Inhibited cytokine production and NF-κB activation | NF-κB activation targeting | 45 |

In lipopolysaccharide-induced microglia activation models, probucol demonstrates concentration-dependent inhibition of nitric oxide and prostaglandin E2 production through downregulation of inducible nitric oxide synthase and cyclooxygenase-2 expression. This inhibition occurs at the transcriptional level and is mediated through suppression of nuclear factor kappa B, mitogen-activated protein kinase, and activator protein 1 signaling pathways [17].

The cyclooxygenase-2 inhibitory effects of probucol represent a crucial component of its anti-inflammatory mechanism. Cyclooxygenase-2 is the primary enzyme responsible for prostaglandin synthesis during inflammatory responses, and its inhibition results in reduced production of inflammatory mediators such as prostaglandin E2. The diphenolic structure of probucol enables direct interaction with cyclooxygenase-2, attenuating its enzymatic activity and reducing downstream inflammatory cascades [19].

Clinical and experimental evidence demonstrates that probucol's anti-inflammatory effects extend to multiple tissue types and inflammatory conditions. In neuropathic pain models, probucol treatment results in dose-dependent attenuation of nuclear factor kappa B and nucleotide-binding domain leucine-rich repeat and pyrin domain containing protein 3 inflammasome activation, accompanied by significant reductions in interleukin-1 beta, tumor necrosis factor-alpha, and interleukin-6 levels [18].

The mechanistic basis of probucol's nuclear factor kappa B inhibition involves multiple molecular targets. The compound interferes with nuclear factor kappa B nuclear translocation, reducing its binding to deoxyribonucleic acid and subsequent transcriptional activation of inflammatory genes. Additionally, probucol enhances the activity of inhibitory kappa B proteins, which sequester nuclear factor kappa B in the cytoplasm and prevent its activation [20].

Probucol's anti-inflammatory effects are enhanced through activation of the nuclear factor erythroid 2-related factor 2/antioxidant response element pathway. This pathway activation leads to increased expression of anti-inflammatory and cytoprotective genes, including heme oxygenase-1 and NAD(P)H:quinone oxidoreductase-1, which counteract inflammatory processes [21]. The dual mechanism of nuclear factor kappa B inhibition and nuclear factor erythroid 2-related factor 2 activation provides comprehensive anti-inflammatory protection.

The therapeutic implications of probucol's anti-inflammatory properties have been demonstrated in multiple clinical contexts. In cerebral ischemia studies, probucol treatment significantly reduced the expression of monocyte chemoattractant protein-1, vascular cell adhesion molecule-1, and interleukin-1, accompanied by decreased microglial and astrocyte activation markers [22]. These effects contribute to improved neurological outcomes and reduced tissue damage.

Recent research has revealed that probucol's anti-inflammatory effects involve modulation of the Syk/reactive oxygen species signaling pathway. This pathway plays a crucial role in inflammatory cell activation and cytokine production. Probucol treatment inhibits phosphorylated spleen tyrosine kinase expression, leading to reduced oxidative stress and inflammatory cytokine production [23].

The nucleotide-binding domain leucine-rich repeat and pyrin domain containing protein 3 inflammasome represents another important target for probucol's anti-inflammatory action. Probucol treatment significantly reduces nucleotide-binding domain leucine-rich repeat and pyrin domain containing protein 3 activation and subsequent interleukin-1 beta and interleukin-18 release, providing protection against inflammatory tissue damage [18].

Cholesterol Efflux Enhancement in Macrophages

Probucol exhibits complex and context-dependent effects on cholesterol efflux from macrophages, with mechanisms that differ significantly between foam cells and non-foam cells. The compound's interaction with cholesterol transport pathways reveals novel insights into macrophage cholesterol homeostasis and reverse cholesterol transport mechanisms.

The primary mechanism through which probucol affects cholesterol efflux involves modulation of ATP-binding cassette transporter A1 activity. ATP-binding cassette transporter A1 is the key transporter responsible for cholesterol and phospholipid efflux to lipid-free apolipoproteins. Probucol treatment results in up to 80% inhibition of ATP-binding cassette transporter A1-mediated cholesterol efflux in J774 macrophages, while showing no effect on scavenger receptor class B type I-mediated efflux [24] [25].

Table 4: Probucol Effects on Cholesterol Efflux Enhancement in Macrophages

| Study | Model | Efflux Mechanism | Result | Mechanism | Citation |

|---|---|---|---|---|---|

| Favari et al. (2004) | J774 macrophages, Fu5AH hepatoma cells | ABCA1-mediated vs SR-BI-mediated | 80% inhibition of ABCA1-mediated efflux, no effect on SR-BI | Impaired ABCA1 translocation to plasma membrane | 58,61 |

| Lyssenko et al. (2021) | THP-1 foam cells vs non-foam cells | ABCA1-independent pathway | Partial inhibition in foam cells, formation of functional nHDL (>7nm) | Novel ABCA1-independent cholesterol efflux mechanism | 60,62 |

| Kunitake et al. (1999) | Mice fed probucol, SR-BI expressing cells | SR-BI-mediated selective uptake | 2-fold increase in selective CE uptake from P-HDL | Enhanced HDL interaction with SR-BI | 59 |

| Tanigawa et al. (2000) | Mouse peritoneal macrophages | HDL-mediated efflux | Inhibited HDL-mediated cholesterol efflux | 30% inhibition of HDL binding, ACAT activation | 63 |

| Yamamoto et al. (2016) | RAW264.7 cells, spiroquinone/diphenoquinone | ABCA1-mediated efflux enhancement | 25-28% increase in reverse cholesterol transport | ABCA1 stabilization by probucol oxidation products | 69 |

The mechanism underlying ATP-binding cassette transporter A1 inhibition involves impairment of transporter translocation from intracellular compartments to the plasma membrane. Fluorescent confocal microscopy and biotinylation assays demonstrate that probucol treatment prevents the normal trafficking of ATP-binding cassette transporter A1 to the cell surface, where it would normally facilitate cholesterol efflux [24]. This translocation impairment is accompanied by reduced formation of ATP-binding cassette transporter A1-linked cholesterol oxidase-sensitive plasma membrane domains.

The specificity of probucol's effects on cholesterol efflux pathways is demonstrated by its selective inhibition of ATP-binding cassette transporter A1-mediated efflux without affecting scavenger receptor class B type I-mediated cholesterol exchange. This selectivity is confirmed by studies showing that probucol has no effect on cholesterol efflux from Fu5AH hepatoma cells, which express high levels of scavenger receptor class B type I but lack functional ATP-binding cassette transporter A1 [24].

A remarkable discovery in probucol research is the identification of differential effects on cholesterol efflux between foam cells and non-foam cells. In foam cells, probucol demonstrates only partial inhibition of cholesterol efflux compared to its dramatic effects in non-foam cells. This differential response is attributed to the activation of a novel ATP-binding cassette transporter A1-independent cholesterol efflux mechanism that becomes prominent in cholesterol-loaded macrophages [26] [27].

The ATP-binding cassette transporter A1-independent mechanism identified in probucol-treated foam cells involves the formation of functional nascent high-density lipoprotein particles with diameters greater than 7 nanometers. These particles are capable of transferring cholesterol to apolipoprotein B-containing lipoproteins and represent a previously unrecognized pathway for cholesterol removal from foam cells [26]. This mechanism may explain the clinical observation that probucol treatment leads to regression of xanthomas despite its inhibitory effects on ATP-binding cassette transporter A1.

The scavenger receptor class B type I pathway represents another important component of probucol's effects on cholesterol efflux. Studies demonstrate that high-density lipoprotein isolated from probucol-treated animals shows enhanced selective cholesteryl ester uptake when interacting with scavenger receptor class B type I-expressing cells. This enhancement is attributed to probucol-induced modifications of high-density lipoprotein particles that increase their affinity for scavenger receptor class B type I [28].

Probucol treatment results in significant changes in macrophage cholesterol pool accessibility. Cholesterol oxidase assays reveal that probucol reduces the amount of plasma membrane cholesterol accessible to enzymatic oxidation, indicating alterations in cholesterol distribution within cellular membranes. Despite this reduction, foam cells treated with probucol retain more accessible plasma membrane cholesterol compared to non-foam cells, contributing to the persistence of cholesterol efflux capacity [26].

The clinical significance of probucol's cholesterol efflux effects is demonstrated by studies showing that high-density lipoprotein from probucol-treated patients has increased capacity to promote cholesterol efflux from macrophages. This enhanced efflux capacity occurs despite reduced high-density lipoprotein cholesterol levels, suggesting that probucol treatment improves the functional quality of high-density lipoprotein particles [29].

Recent research has revealed that probucol's oxidation products, spiroquinone and diphenoquinone, can actually enhance cholesterol efflux through stabilization of ATP-binding cassette transporter A1. These compounds increase ATP-binding cassette transporter A1 protein levels and promote apolipoprotein A-I-mediated cholesterol release, leading to 25-28% increases in reverse cholesterol transport in vivo [30]. This finding suggests that probucol's effects on cholesterol efflux may be more complex than initially recognized, with different outcomes depending on the specific cellular context and the presence of probucol metabolites.

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

Drug Indication

Pharmacology

Probucol is a bis-phenol antioxidant with antilipidemic activity. Probucol inhibits oxidation of low density lipoprotein and lowers the level of cholesterol in the bloodstream by increasing the rate of LDL catabolism.

MeSH Pharmacological Classification

ATC Code

C10 - Lipid modifying agents

C10A - Lipid modifying agents, plain

C10AX - Other lipid modifying agents

C10AX02 - Probucol

Mechanism of Action

Other CAS

Absorption Distribution and Excretion

Wikipedia

Clebopride

Biological Half Life

Use Classification

Dates

How does pressure affect the molecular dynamics, intramolecular interactions, and the relationship between structural (α) and secondary (JG-β) relaxation above and below the glass transition temperature in binary mixtures of H-bonded API - probucol and acetylated saccharides?

Aldona Minecka, Barbara Hachuła, Kamil Kamiński, Marian Paluch, Ewa KamińskaPMID: 34089820 DOI: 10.1016/j.ejps.2021.105894

Abstract

In this paper, the molecular dynamics as well as inter- and intramolecular interactions in the homogenous solid dispersions (SDs) of active pharmaceutical ingredient - probucol (PRO) with acetylated glucose (acGLU), acetylated sucrose (acSUC), and sucrose acetoisobutyrate (aibSUC), prepared in 5:1 molar ratio, have been investigated using broadband dielectric (BD) and Fourier transform infrared (FTIR) spectroscopy. Importantly, high pressure dielectric measurements revealed that as for neat PRO, a breakdown of the isochronal structural (α) and JG-β exact superpositioning, due to increasing separation between both processes under compression, can also be detected in its mixtures with acetylated saccharides (acSACCHs). Furthermore, the analysis of temperature dependences of JG-β-relaxation times for PRO and PRO-acSACCH SDs at selected isobaric conditions indicated the increase in the cooperativity of the secondary process (reflected in the value of the activation entropy, ΔS) at elevated pressure in all systems. The mere addition of the small amount of excipient to neat PRO (p = 0.1 MPa) resulted in a greater value of ΔS

(it was the most noticeable in the case of aibSUC). Further FTIR studies carried out on the pressure densified glasses of PRO, and binary mixtures suggested that the observed changes in the cooperativity of the JG-β-process, as well as the failure of the exact isochronal superpositioning of α- and JG-β relaxation times, are due to varying H-bond pattern in the examined single- and two-component systems at high compression/in the presence of saccharide.

Theranostics of atherosclerosis by the indole molecule-templated self-assembly of probucol nanoparticles

Feng Chen, Jun Chen, Chuyi Han, Zhangyou Yang, Tao Deng, Yunfei Zhao, Tianye Zheng, Xuelan Gan, Chao YuPMID: 33972981 DOI: 10.1039/d1tb00432h

Abstract

Atherosclerosis (AS) is a major cause of cardiovascular diseases, but its effective theranostic measure remains challenging thus far. Macrophages contribute to AS progress in diverse ways such as producing cytokines and reactive oxygen species (ROS), foaming macrophages, and differentiating into pro-inflammatory macrophages. With the aim of constructing a facile and efficacious theranostic system for diagnosis and treatment of AS, a templated self-assembly approach was developed. This strategy involves using indole molecule (indocyanine green (ICG) or IR783) as a template to assemble with probucol (PB) to gain multifunctional nanoparticles (IPNPs or IRPNPs). IPNPs and IRPNPs both showed excellent physicochemical properties, which testified the generality of the indole molecular self-assembly strategy for PB delivery. Besides, the nanoparticles have superior pharmaceutical characteristics including preventing macrophages from differentiating, more efficiently internalizing in inflammatory macrophages, eliminating overproduced ROS, lowering the level of inflammation cytokines, and inhibiting foaming. More importantly, IPNPs displayed effective therapeutic effects in AS model mice when administered via intravenous (i.v.) route. In addition, IPNPs and IRPNPs accumulated more effectively than ICG and IR783 via i.v. injection in the lesion area, and the blood circulation time was extended beyond 24 h. More interestingly, we discovered that the fluorescence imaging ability of IR783 and IRPNPs was more excellent than ICG and IPNPs, respectively. Moreover, a long-term treatment with IPNPs or IRPNPs revealed an excellent safety profile in mice. Accordingly, this self-assembly strategy developed herein is a universal and promising way for the delivery of lipophilic drugs. This study also provides new insights into developing effective theranostic agents for AS.Abnormalities of the PRMT1-ADMA-DDAH1 metabolism axis and probucol treatment in diabetic patients and diabetic rats

Xi Mei, Jun Zeng, Dong-Fang Liu, Ye Zhao, Hui-Lan Yang, Yao Li, Ping Qiu, Ming-Wei TangPMID: 33849119 DOI: 10.21037/apm-21-417

Abstract

Symmetrical dimethylarginine (ADMA) endogenously inhibits nitric oxide synthase (NOS) and strongly indicates oxidant stress, whose formation primarily derived from type 1 protein arginine N-methyltransferase (PRMT1) and whose metabolism was governed by type 1 dimethylarginine dimethylaminohydrolase (DDAH1). This study aimed to evaluate participation of the PRMT1-ADMA-DDAH1 metabolism axis in the kidneys of type 2 diabetes model rats and human subjects, and the effect of probucol on this axis and renal function.A total of 30 rats were randomly assigned to a normal group (NC, n=10), diabetic group (DM, n=10), and a diabetics under probucol treatment group (PM, n=10). Throughout 8 weeks of probucol treatment, plasma NOS, the malondialdehyde (MDA), superoxide dismutase (SOD), nitric oxide (NO), and catalase (CAT) activity were evaluated by chemical colorimetric approach. ADMA concentration was evaluated with an enzyme-linked immunosorbent assay (ELISA) and analysis of expression of PRMT1 and DDAH1 in kidneys with reverse transcription-polymerase chain reaction (RT-PCR), immunohistochemistry (IHC) and western blotting were performed.

The expression of DDAH1 in the kidney, and the plasma NOS, NO, SOD, and CAT activities in diabetic group were lower, while MDA and the expression of PRMT1 and ADMA were higher in contrast to the control group. In diabetics rats receiving probucol, the expressions of DDAH1 and ADMA were downregulated, whereas that of PRMT1 was upregulated. Probucol inhibited the indexes of oxidative stress and improved the kidney function in both diabetic rats and humans.

We found that the expression of the PRMT1-ADMA-DDAH1 axis was altered in the kidneys of diabetic rats. Moreover, results indicated that probucol therapy regulates expression at both ends of this axis, which may preserve renal function by reducing oxidant stress. Therefore, probucol may partially restore expression of the PRMT1-ADMA-DDAH1 axis in diabetic kidneys, immigrate oxidant stress, and enhance renal function.

Probucol improves erectile function by regulating endoplasmic reticulum stress in rats with streptozotocin-induced diabetes

Zheng Ruan, Haoran Wang, Keqin Zhang, Zhen Xu, Zhenjie Zang, Qiang FuPMID: 33565104 DOI: 10.1111/and.13999

Abstract

This study was to explore the effect and mechanism of Probucol on STZ-induced erectile dysfunction in diabetic rats. Thirty SD male rats aged 12 weeks were given intraperitoneal injection of STZ after fasting for 12 hr. Diabetic rats were haphazardly partitioned under two assemblies and administered 0 or 500 mg/kg probucol by oral gavage to 12 weeks. Control group was intraperitoneally injected with physiological saline, and saline was administered by oral gavage daily. Intracorporeal pressure was used to evaluate erectile function. Levels of proteins were detected using immunohistochemistry and Western blotting. α-SMA and vWF were detected using immunofluorescence staining. After treatment, erectile function in probucol group was significantly improved. Endoplasmic reticulum stress-related proteins were expressed higher in DM group than in sham group, while expression of these proteins decreased significantly in probucol group. However, α-SMA and vWF were expressed at lower levels in DM group than in sham group, and probucol treatment reversed this phenomenon. Finally, Bax and Caspase3 were expressed at higher levels and Bcl-2 was expressed at lower levels in DM group, while the opposite result was obtained in probucol group. In conclusions, probucol improves erectile function by reducing endothelial dysfunction and inhibiting PERK/ATF4/CHOP pathway in STZ-induced diabetic rats.Probucol decreases homocysteine-stimulated CRP production in rat aortic smooth muscle cells via regulating HO-1/NADPH oxidase/ROS/p38 pathway

Yuxia Li, Qun Zhao, Yuan Cao, Jigang Si, Jing Li, Kai Cao, Xiaoming PangPMID: 33382068 DOI: 10.1093/abbs/gmaa163

Abstract

The elevated homocysteine level is an independent risk factor for atherosclerosis, which is characterized as a chronic inflammatory disease associated with oxidative stress. We have confirmed that homocysteine can stimulate the production of C-reactive protein (CRP) in rat aortic smooth muscle cells (RASMCs). In the present study, we investigated the role of probucol in homocysteine-induced CRP expression in cultured RASMCs and high-methionine-diet-induced hyperhomocysteinemic rats. The results showed that probucol decreased homocysteine-induced CRP mRNA and protein expression in RASMCs in a concentration-dependent manner. In addition, the animal experiment showed that probucol not only inhibited CRP expression in the vessel wall but also reduced the circulating CRP level in hyperhomocysteinemic rats. Further investigations revealed that probucol markedly increased heme oxygenase-1 activity, suppressed nicotinamide adenine dinucleotide phosphate (NADPH) oxidase activity, diminished superoxide anion generation, and decreased p38 phosphorylation in RASMCs and hyperhomocysteinemic rat aorta. These data demonstrate that probucol can inhibit homocysteine-induced CRP generation by interfering with the NADPH oxidase/p38 signal pathway in RASMCs, which will provide new evidence for the anti-inflammatory and anti-atherosclerotic effects of probucol.Natural products: The role and mechanism in low-density lipoprotein oxidation and atherosclerosis

Shengyu Zhang, Lingli Li, Wenxu Chen, Suowen Xu, Xiaojun Feng, Lei ZhangPMID: 33368763 DOI: 10.1002/ptr.7002

Abstract

Atherosclerosis is a chronic inflammatory, metabolic, and epigenetic disease, which leads to the life-threatening coronary artery disease. Emerging studies from bench to bedside have demonstrated the pivotal role of low-density lipoprotein (LDL) oxidation in the initiation and progression of atherosclerosis. This article hereby reviews oxidation mechanism of LDL, and the pro-atherogenic and biomarker role of oxidized LDL in atherosclerosis. We also review the pharmacological effects of several representative natural products (vitamin E, resveratrol, quercetin, probucol, tanshinone IIA, epigallocatechin gallate, and Lycopene) in protecting against LDL oxidation and atherosclerosis. Clinical and basic research supports the beneficial effects of these natural products in inhibiting LDL oxidation and preventing atherosclerosis, but the data are still controversial. This may be related to factors such as the population and the dosage and time of taking natural products involved in different studies. Understanding the mechanism of LDL oxidation and effect of oxidized LDL help researchers to find novel therapies against atherosclerosis.Study on the Mechanism of Probucol Nanosuspension on Hyperlipidemic Pancreatitis and Regulation of Blood Lipid Function

Zhengmao Wu, Xuan Wang, Xianxun JiangPMID: 33183474 DOI: 10.1166/jnn.2021.18663

Abstract

High-fat pancreatitis and hyperlipidemia refer to disorders of blood lipid metabolism caused by abnormally elevated blood lipids, and are risk factors for high-risk diseases such as atherosclerosis, coronary heart disease, and cerebral infarction. Hyperlipidemia is also a common disease that is common in modern people, and has a tendency to become younger. In this paper, probucol is made into a self-assembled probucol loaded nanosuspensions (SPN) using molecular selfassembly technology for research on improving its oral absorption. The main research contents include: preparation, prescription screening and characterization of physicochemical properties of SPN nanosuspensions; study of SPN intestinal cell uptake anddynamic behavior; research on the mechanism of SPN improving oral absorption of probucol and its gastrointestinal Preliminary Evaluation of Physiological Safety. And by using the method of intraperitoneal injection of SPN to interfere with the retrograde bile duct injection of SPN in the hyperlipidemia model, to make hyperlipidemia combined with severe acute pancreatitis to observe the severity of pancreatitis and lung injury; discuss the protective effect of SPN on hyperlipidemia combined with severe acute pancreatitis with lung injury and its mechanism.

Analysis of the effect of probucol-mecobalamin tablets combination on oxidative stress in patients with diabetic peripheral neuropathy

Hai-Ying Peng, Yuan-Yuan GongPMID: 33161105 DOI: 10.1016/j.neulet.2020.135484

Abstract

This research aimed to observe the effect of probucol combined with mecobalamin tablets on oxidative stress in patients with diabetic peripheral neuropathy (DPN).In this prospective study, 104 patients with DPN who were treated in our hospital were included, from August 2018 to January 2020. They were divided into groups of combination (n = 52) and control (n = 52) by using a random number table. All patients took mecobalamin tablets after meals for 3 months (1 tablet/time, 3 times/d). On this basis, patients in the combination group took probucol for 3 months (4 tablets/time, 2 times/d). The observation indicators were the Toronto Clinical Scoring System (TCSS)(symptom, sensory, and reflex scores), nerve conduction velocity[sensory nerve conduction velocity (SNCV) and motor nerve conduction velocity(MNCV) of the common peroneal nerve and median nerve], oxidative stress indicators[superoxide dismutase(SOD), malondialdehyde(MDA), glutathione peroxidase(GSH-Px) and catalase(CAT)], clinical efficacy and adverse reactions.

There was no significant difference in the symptom scores, sensory scores, reflex scores, and total scores between the two groups before treatment (p > 0.05), while these four indicators of the combination group were significantly lower than that in the control group after treatment (p < 0.05). These four indicators of the two groups after treatment were significantly lower than before treatment (p < 0.05). There was no significant difference in the SNCV and NMCV of the common peroneal nerve and median nerve between the two groups before treatment (p > 0.05), while the indicators of the combination group were significantly higher than that of the control group (p < 0.05) after treatment, and these indicators of the two groups after treatment were significantly higher than that before treatment (p < 0.05). There was no significant difference in SOD, MDA, GSH-Px, and CAT between the two groups before treatment (p > 0.05). After treatment, the SOD, GSH-Px, and CAT in the combination group were significantly higher than that in the control group (p < 0.05), while the MDA in the combination group was significantly lower than that in the control group (p < 0.05). After treatment, the SOD, GSH-Px, and CAT in the two groups were significantly higher than that before treatment (p < 0.05), while the MDA was lower (p < 0.05). The clinical efficacy of the combination group was significantly better than that of the control group (94.23 % vs 78.85 %, p<0.05) after treatment. There was no significant difference in the incidence of total adverse reactions between the two groups (3.85 % vs 5.77 %, p > 0.05).

The therapeutic effect of probucol combined with mecobalamin tablets for patients with DPN was significant, which could effectively improve the oxidative stress response of patients and was worthy of clinical promotion.

Antiviral potential of plant polysaccharide nanoparticles actuating non-specific immunity

Sergey V Stovbun, Tatiana S Kalinina, Dmitry V Zlenko, Aleksei V Kiselev, Alexander A Litvin, Alexander A Bukhvostov, Sergey V Usachev, Dmitry A KuznetsovPMID: 33831450 DOI: 10.1016/j.ijbiomac.2021.03.135

Abstract

The development of high-end targeted drugs and vaccines against modern pandemic infections, such as COVID-19, can take a too long time that lets the epidemic spin up and harms society. However, the countermeasures must be applied against the infection in this period until the targeted drugs became available. In this regard, the non-specific, broad-spectrum anti-viral means could be considered as a compromise allowing overcoming the period of trial. One way to enhance the ability to resist the infection is to activate the nonspecific immunity using a suitable driving-up agent, such as plant polysaccharides, particularly our drug Panavir isolated from the potato shoots. Earlier, we have shown the noticeable anti-viral and anti-bacterial activity of Panavir. Here we demonstrate the pro-inflammation activity of Panavir, which four-to-eight times intensified the ATP and MIF secretion by HL-60 cells. This effect was mediated by the active phagocytosis of the Panavir particles by the cells. We hypothesized the physiological basis of the Panavir proinflammatory activity is mediated by the indol-containing compounds (auxins) present in Panavir and acting as a plant analog of serotonin.Probucol enhances the therapeutic efficiency of mesenchymal stem cells in the treatment of erectile dysfunction in diabetic rats by prolonging their survival time via Nrf2 pathway

Haoran Wang, Keqin Zhang, Zheng Ruan, Dingqi Sun, Hui Zhang, Guiting Lin, Liangliang Hu, Shengtian Zhao, Qiang FuPMID: 32693824 DOI: 10.1186/s13287-020-01788-3

Abstract

Intracavernous injection of mesenchymal stem cells (MSCs) is a promising method for diabetic mellitus-induced erectile dysfunction (DMED), but short survival time of MSCs in cavernous is a fatal defect for therapy. This study investigated therapeutic efficiency and potential mechanism of probucol combined with MSCs.In vivo study, a total of forty-eight 10-week-old male Sprague-Dawley (SD) rats were used. Twelve rats received intraperitoneal injection of PBS as the sham group; the rest received intraperitoneal injection of 60 mg/kg streptozotocin to establish DM models. DM rats were randomly divided into three groups: received intracavernosal (IC) injection of either PBS (DM group), MSCs (M group), or administrated probucol after intracavernosal injection of MSCs (P + M group). Erectile function was assessed by electrical stimulation of the cavernous nerves with real-time intracavernous pressure measurement. After euthanasia, penile tissue was investigated for histologic examination and Western blotting. In in vitro experiment, H

O

was used to create oxidative stress environment to detect changes in cell viability. CCK8 was used to measure cell viability of MSCs treated with or without probucol. Intracellular ROS changes were detected by flow cytometry. Autophagy and apoptosis were detected by Western blotting and confocal microscopy.

Recovery of erectile function was observed in the P + M group. The combination therapy decreased fibrosis and increased endothelial function compared with MSC therapy alone. Western blotting results confirmed the increased expression of Nrf2 and HO-1 in cavernous body. H

O

induced high oxidative stress and reduced cell viability in vitro, which was gradually reversed with increased concentration of probucol. H

O

reduced Nrf2 expression, which was reversed by probucol's intervention. Furthermore, the expression of Bax, Caspase3, and Cleaved-Caspase3 decreased, and the expression of Bcl-2 increased in a dose-dependent manner because of probucol's intervention. In addition, Beclin1 and LC3II both increased in a dose-dependent manner. Meanwhile, the expression of P62 decreased. In the study of autophagy flux, we found probucol did not block it.

Probucol enhanced therapeutic efficiency of MSCs in DMED by prolonging their survival time, which mediated through improving the transplanted microenvironment of MSCs, increasing self-antioxidant ability of MSCs, strengthening protective autophagy, and inhibiting apoptosis of MSCs via Nrf2 pathway. Schematic model showing combined probucol and MSCs to improve DMED. Probucol increases self-antioxidant ability of MSCs, strengthening protective autophagy and inhibiting apoptosis via Nrf2/HO-1 and Nrf2/autophagy pathways.